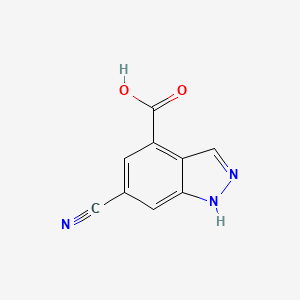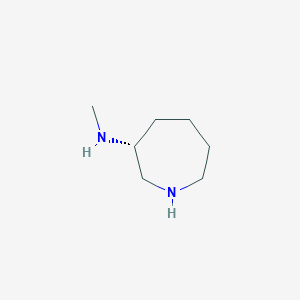
6-Cyano-1H-indazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure consists of an indazole ring with a cyano group at the 6-position and a carboxylic acid group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, such as copper or palladium, to facilitate the cyclization and oxidation processes .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyano-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo substitution reactions at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Cyano-1H-indazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Cyano-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s indazole ring structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole-4-carboxylic acid: Lacks the cyano group, leading to different biological activities.
6-Bromo-1H-indazole-4-carboxylic acid: Contains a bromine atom instead of a cyano group, resulting in distinct chemical properties.
1H-Indazole-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its reactivity and applications.
Uniqueness
6-Cyano-1H-indazole-4-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H5N3O2 |
|---|---|
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
6-cyano-1H-indazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-6(9(13)14)7-4-11-12-8(7)2-5/h1-2,4H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
GPYDUGXMDOZGRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)






![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)


